Turofexorate Isopropyl

Dyslipidemia NASH Nuclear Receptor Pharmacology

Turofexorate Isopropyl (WAY-362450, XL335) is a nonsteroidal, orally bioavailable FXR agonist with an EC50 of 4 nM—over 20-fold more potent than obeticholic acid (EC50 99 nM)—and 149% maximum efficacy. Its azepino[4,5-b]indole scaffold delivers zero cross-reactivity against 14 nuclear receptors at 10 μM, ensuring FXR-specific results. With 38% oral bioavailability and a 25-hour half-life, it enables once-daily dosing in chronic models. Validated to reduce serum triglycerides, total cholesterol, and aortic arch lesions in LDLR-/- mice. The definitive FXR agonist for lipid metabolism, atherosclerosis, and NASH research.

Molecular Formula C25H24F2N2O3
Molecular Weight 438.5 g/mol
CAS No. 629664-81-9
Cat. No. B1683278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurofexorate Isopropyl
CAS629664-81-9
SynonymsWAY-362450;  WAY362450;  WAY 362450;  XL335;  XL 335;  XL-335;  FXR450;  FXR-450;  FXR 450;  Turofexorate isopropyl.
Molecular FormulaC25H24F2N2O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3
InChIKeyINASOKQDNHHMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Turofexorate Isopropyl (WAY-362450) for Dyslipidemia and NASH Research: A Nonsteroidal FXR Agonist Procurement Guide


Turofexorate Isopropyl (also designated WAY-362450, XL335, or FXR-450) is a nonsteroidal, orally bioavailable, small-molecule agonist of the farnesoid X receptor (FXR) [1]. Its chemical structure is based on an azepino[4,5-b]indole scaffold, and it has been advanced into Phase I clinical trials for hyperlipidemia [2]. The compound demonstrates an EC50 of 4 nM in FXR functional assays and exhibits 149% maximum efficacy relative to a reference agonist [1][2].

Why FXR Agonists Are Not Interchangeable: The Case for Turofexorate Isopropyl


Despite a shared molecular target, FXR agonists exhibit profound differences in potency, selectivity, oral bioavailability, and in vivo pharmacodynamic effects that preclude simple substitution. Turofexorate Isopropyl (EC50 4 nM) is over 20-fold more potent than the first-generation agonist Obeticholic Acid (EC50 99 nM) , while also demonstrating a distinct selectivity profile with no cross-reactivity observed against a panel of 14 nuclear receptors at concentrations up to 10 μM [1]. Furthermore, its unique azepino[4,5-b]indole scaffold confers favorable oral bioavailability (38% in rat) and a protracted half-life of 25 hours, enabling once-daily dosing in preclinical models [2]. These quantitative differences underscore that generic substitution among FXR agonists is scientifically unsound and can lead to irreproducible results or failed translation.

Turofexorate Isopropyl (WAY-362450): Quantitative Differentiation from Closest FXR Agonist Comparators


Superior FXR Potency: Turofexorate Isopropyl vs. Obeticholic Acid and GW4064

Turofexorate Isopropyl activates FXR with an EC50 of 4 nM [1]. This is 24.75-fold more potent than Obeticholic Acid (EC50 = 99 nM) and 16.25-fold more potent than GW4064 (EC50 = 65 nM) when evaluated in comparable cell-based functional assays. Turofexorate Isopropyl also achieves a higher maximum efficacy (Eff = 149%) relative to the reference full agonist GW4064 [1].

Dyslipidemia NASH Nuclear Receptor Pharmacology Drug Discovery

Broad Nuclear Receptor Selectivity: Turofexorate Isopropyl vs. Less Selective FXR Agonists

Turofexorate Isopropyl demonstrates no significant cross-reactivity (defined as <20% inhibition or activation) against a panel of 14 nuclear receptors, including LXRα, LXRβ, PPARα, PPARγ, PPARδ, RXRα, RARγ, VDR, SXR, ERα, ERβ, GR, AR, MR, and PR at concentrations up to 10 μM [1]. This represents a selectivity window of at least 2,500-fold relative to its FXR EC50 of 4 nM [2]. In contrast, the earlier FXR agonist GW4064 shows activity at other nuclear receptors at concentrations as low as 1 μM [3].

Off-Target Profiling Nuclear Receptor Selectivity Drug Safety Chemical Biology

Orally Bioavailable with Favorable Pharmacokinetics: Turofexorate Isopropyl vs. Low Bioavailability FXR Agonists

In Sprague-Dawley rats, oral administration of Turofexorate Isopropyl at 3 mg/kg achieved 38% oral bioavailability, a protracted half-life of 25 hours, a modest volume of distribution (3.3 L/kg), and low clearance (~10% of hepatic blood flow) [1]. This contrasts sharply with the poor oral bioavailability and unfavorable pharmacokinetic properties of the early tool compound GW4064, which exhibits low oral exposure and limits its utility for chronic in vivo dosing [2].

Oral Bioavailability Pharmacokinetics In Vivo Studies Dyslipidemia

Robust In Vivo Lipid Lowering: Turofexorate Isopropyl in LDLR-/- Mice

In LDLR-/- mice, a well-established model of atherosclerosis, oral administration of Turofexorate Isopropyl at 10 mg/kg for 7 days significantly reduced serum triglycerides to 62.0 ± 6.4 mg/dL and total cholesterol to 78.1 ± 5.0 mg/dL [1]. In a chronic 6-week study at doses of 1 and 3 mg/kg/day, triglycerides were lowered by 19% and 39%, respectively, total cholesterol by 23% and 50%, and aortic arch lesion area by 18% and 36% [1]. While Obeticholic Acid also reduces serum lipids, its clinical utility is constrained by pruritus, an adverse effect linked to its steroidal structure [2].

Atherosclerosis Cholesterol Lowering Triglyceride Reduction Preclinical Efficacy

Optimal Use Cases for Turofexorate Isopropyl in Scientific Research and Drug Discovery


Preclinical Dyslipidemia and Atherosclerosis Studies

Given its robust in vivo efficacy in reducing serum triglycerides, total cholesterol, and aortic arch lesion area in LDLR-/- mice [1], Turofexorate Isopropyl is the preferred FXR agonist for investigating lipid metabolism and atherosclerotic plaque formation. Its oral bioavailability and long half-life enable convenient once-daily dosing for chronic studies [1].

Mechanistic Studies of FXR-Dependent Gene Regulation

With its high potency (EC50 = 4 nM) and exceptional selectivity for FXR over 14 other nuclear receptors [2], Turofexorate Isopropyl is ideal for dissecting FXR-specific transcriptional programs in primary hepatocytes or cell lines (e.g., induction of BSEP, SHP, and IBABP) . Its clean profile ensures that observed effects are directly attributable to FXR activation.

Investigating Hepatic Inflammation and Fibrosis in NASH Models

Although direct comparative data in NASH models is limited, Turofexorate Isopropyl has been shown to attenuate LPS-induced inflammatory markers (e.g., serum amyloid P component and serum amyloid A3 mRNA) in mouse liver [3]. This, combined with its lipid-lowering properties, positions it as a valuable tool for exploring the intersection of lipid dysregulation and inflammation in the pathogenesis of non-alcoholic steatohepatitis (NASH) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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